

Cross-Validation of Gefitinib's Effects in Different Model Systems

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Compound of Interest

Compound Name: *Isotic*

Cat. No.: B10782791

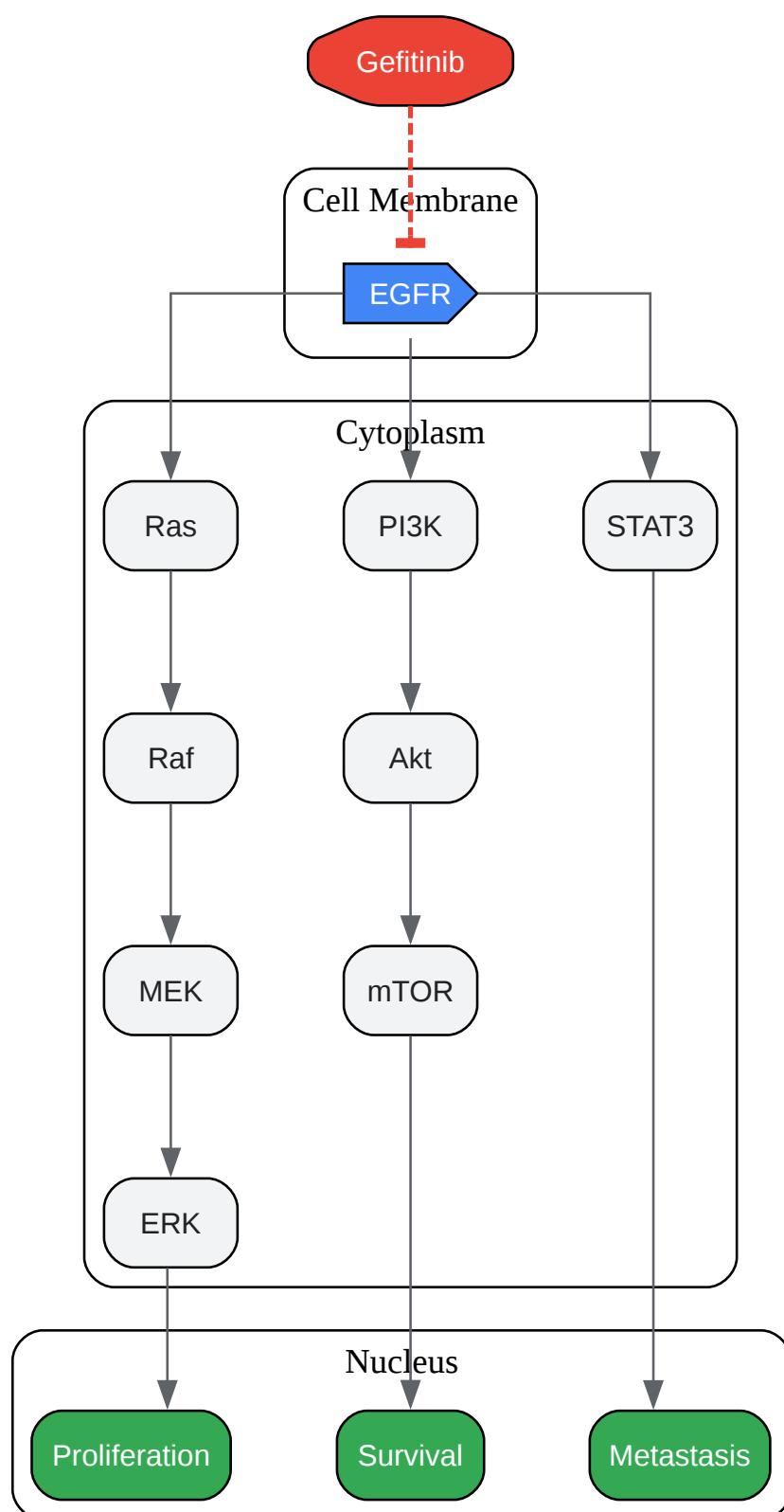
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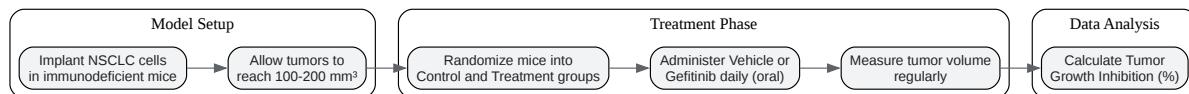
For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the effects of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, across various preclinical and clinical model systems. The data presented herein is intended to offer a comprehensive overview of its mechanism of action, efficacy, and the experimental basis for its clinical application in non-small cell lung cancer (NSCLC).

Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib selectively inhibits the tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis. The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by Gefitinib.



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